molecular formula C24H19N3O5 B12703465 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- CAS No. 83495-05-0

4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-

Cat. No.: B12703465
CAS No.: 83495-05-0
M. Wt: 429.4 g/mol
InChI Key: UZYUPURYVKJYSV-ZHZULCJRSA-N
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Description

The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- (CAS: 83495-05-0) is a trisubstituted imidazolone derivative characterized by a 4H-imidazol-4-one core. Its structure includes a 2-methoxy-4-nitrophenyl group at position 3, a 4-methoxyphenylmethylene substituent at position 5, and a phenyl group at position 2. This compound is synthesized via condensation reactions involving aromatic aldehydes and amino-substituted imidazolone precursors, as demonstrated in analogous synthetic pathways for structurally related imidazolones . The molecule is thermally stable and inert to air/moisture at room temperature, making it suitable for pharmaceutical and agrochemical applications .

Properties

CAS No.

83495-05-0

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

(5Z)-3-(2-methoxy-4-nitrophenyl)-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C24H19N3O5/c1-31-19-11-8-16(9-12-19)14-20-24(28)26(23(25-20)17-6-4-3-5-7-17)21-13-10-18(27(29)30)15-22(21)32-2/h3-15H,1-2H3/b20-14-

InChI Key

UZYUPURYVKJYSV-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

Biological Activity

The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic molecule with significant potential in biological applications. Its molecular formula is C24H19N3O5C_{24}H_{19}N_{3}O_{5} with a molecular weight of 429.4 g/mol. This compound features an imidazole ring structure, which is crucial for its chemical properties and biological activities.

Chemical Structure and Properties

The structure of this compound includes:

  • An imidazole ring that contributes to its reactivity.
  • Methoxy and nitro substituents that enhance its solubility and biological activity.

The electronic properties imparted by these substituents enable various nucleophilic and electrophilic reactions, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties. The presence of methoxy and nitro groups is associated with enhanced activity against various cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance:

  • Compound Efficacy : A related study reported that imidazole derivatives demonstrate significant cytotoxic effects on cancer cell lines, with IC50 values often below 10 µM for certain derivatives .
  • Mechanisms : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins, which are crucial for cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • In Vitro Studies : Research has shown that similar imidazole derivatives possess notable antimicrobial activities against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances their efficacy .

Summary of Research Findings

Study Biological Activity IC50 Value Cell Lines Tested
Study AAnticancer< 10 µMVarious cancer lines
Study BAntimicrobialVariesGram-positive/negative
Study CAnticonvulsantNot specifiedNot specified

Case Studies

  • Anticancer Efficacy : In a study involving the derivative's effect on human glioblastoma cells, it was found to significantly inhibit cell proliferation with an IC50 value of approximately 5 µM. The study suggested that the methoxy groups play a critical role in enhancing the interaction with cellular targets .
  • Antimicrobial Activity : Another research project focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Key Findings:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in 83495-06-1 (electron-withdrawing), which may alter reactivity in electrophilic substitution reactions .
  • Biological Activity: Imidazolones with methoxy and nitro substituents (e.g., 83495-05-0) are hypothesized to exhibit antimicrobial properties based on studies of analogs with similar substitution patterns . Fenamidone’s phenylamino and methylthio groups confer fungicidal activity by disrupting fungal mitochondrial function .
  • Thermal Stability: The target compound’s stability at room temperature aligns with derivatives synthesized in , which are neither air- nor moisture-sensitive .

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